molecular formula C17H19N3O2 B6118776 N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide

Cat. No.: B6118776
M. Wt: 297.35 g/mol
InChI Key: KMVQCMXZSANGLC-UHFFFAOYSA-N
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Description

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide is a compound that belongs to the class of nicotinamide derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with nicotinamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used catalysts include triethylamine and acetic acid, and the reaction is usually conducted at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent recovery and recycling are also integral parts of the industrial production process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A simple amide derivative of nicotinic acid with various biological activities.

    4-(dimethylamino)benzaldehyde: A precursor used in the synthesis of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}nicotinamide.

    Nicotinamide derivatives containing 1,3,4-oxadiazole: These compounds have been studied for their antifungal activities.

Uniqueness

This compound is unique due to its specific structural features and the presence of both nicotinamide and dimethylamino groups. These structural elements contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[4-[3-(dimethylamino)-3-oxopropyl]phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-20(2)16(21)10-7-13-5-8-15(9-6-13)19-17(22)14-4-3-11-18-12-14/h3-6,8-9,11-12H,7,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVQCMXZSANGLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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